molecular formula C17H18N4OS2 B2915486 N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide CAS No. 1705883-09-5

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B2915486
CAS No.: 1705883-09-5
M. Wt: 358.48
InChI Key: TVVQDKMBRXRVRC-UHFFFAOYSA-N
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Description

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzothiazole ring, a piperidine moiety, and a thiazole ring, which contribute to its unique chemical properties and potential biological activities.

Scientific Research Applications

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:

Future Directions

Thiazole derivatives have been the focus of many research studies due to their wide range of biological activities. They are present in more than 18 FDA-approved drugs and numerous experimental drugs . Future research could focus on exploring the potential of this specific compound in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The purity of the synthesized compounds is often verified using techniques such as IR, 1H, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical properties and potential biological activities. Its ability to inhibit both COX-1 and COX-2 enzymes with high selectivity makes it a promising candidate for further research and development .

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c22-15(16-20-13-5-1-2-6-14(13)24-16)19-10-12-4-3-8-21(11-12)17-18-7-9-23-17/h1-2,5-7,9,12H,3-4,8,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVQDKMBRXRVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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